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Compound of Interest

Compound Name: 8-Chloroquinolin-3-ol

CAS No.: 25369-39-5

Cat. No.: B3028647

Get Quote

Executive Summary
Compound Profile: 8-Chloroquinolin-3-ol Primary Target: D-Amino Acid Oxidase (DAAO)

Therapeutic Context: Schizophrenia (NMDAR hypofunction), Neuropathic Pain Mechanism of

Action: Competitive inhibition of the flavoenzyme active site, mimicking the planar transition

state of D-amino acids.

This guide provides a rigorous technical framework for benchmarking 8-Chloroquinolin-3-ol
against industry-standard inhibitors. While 3-hydroxyquinolin-2(1H)-one derivatives are

established potent inhibitors (IC50 ~4 nM), the specific 8-chloro-3-hydroxy substitution pattern

offers a distinct pharmacophore profile, potentially optimizing the trade-off between lipophilicity

(blood-brain barrier penetration) and metabolic stability compared to the classic 8-

hydroxyquinoline chelators.

Mechanistic Basis & Target Validation
The efficacy of 8-Chloroquinolin-3-ol is predicated on its ability to block DAAO, the enzyme

responsible for degrading D-Serine, a crucial co-agonist at the NMDA receptor.
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Mechanism of Action (MOA)
DAAO inhibitors function by competing with the substrate (D-Serine) for the active site adjacent

to the FAD cofactor. The planar structure of the quinoline ring mimics the transition state of the

amino acid substrate. The 3-hydroxyl group is critical for hydrogen bonding with Arg283 and

Tyr224 in the active site, while the 8-chloro substituent is hypothesized to fill the hydrophobic

pocket, potentially improving affinity over the unsubstituted scaffold.

D-Serine

DAAO Enzyme
(FAD-Dependent)Degradation

NMDA Receptor
(Glutamatergic Signaling)

Co-activation
(Therapeutic Goal)

Imine Intermediate
+ H2O2

Oxidative
Deamination

8-Chloroquinolin-3-ol

Competitive
Inhibition (Ki)

Click to download full resolution via product page

Figure 1: Mechanism of Action.[1][2][3][4] The inhibitor blocks DAAO-mediated degradation of

D-Serine, thereby enhancing NMDA receptor signaling.

Comparative Landscape
To objectively assess the potency of 8-Chloroquinolin-3-ol, it must be benchmarked against

the following validated standards.
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Comparator Role
Approx. IC50
(Human DAAO)

Notes

CBIO (5-chloro-

benzo[d]isoxazol-3-ol)

Gold Standard (In

Vitro)
~180 nM

High potency

reference; widely used

in HTS.

Sodium Benzoate Clinical Reference ~70 µM

Weak inhibitor but

clinically used; defines

the baseline.

3-Hydroxyquinolin-

2(1H)-one
Structural Analog ~4 nM

Extremely potent; the

direct scaffold

competitor.

8-Chloroquinolin-3-ol Test Compound To be determined

Predicted activity

based on scaffold

homology.

Note on Causality: The shift from a bicyclic isoxazole (CBIO) to a quinoline scaffold often

improves chemical stability. However, the position of the nitrogen and hydroxyl groups is critical.

If 8-Chloroquinolin-3-ol retains the hydrogen bond donor/acceptor geometry of 3-

hydroxyquinolin-2(1H)-one, it is expected to perform in the low nanomolar range.

Experimental Protocol: DAAO Inhibition Assay
Objective: Determine the IC50 and Ki of 8-Chloroquinolin-3-ol using a coupled fluorometric

assay. Principle: DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H2O2). HRP

(Horseradish Peroxidase) uses H2O2 to oxidize Amplex Red into highly fluorescent Resorufin.

Inhibition of DAAO results in decreased fluorescence.
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Enzyme: Recombinant Human DAAO (hDAAO), final conc. 5 nM.

Substrate: D-Serine, final conc. 50 mM (Km conditions).

Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).

Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20.
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Figure 2: Step-by-step workflow for the coupled fluorometric inhibition assay.

Step-by-Step Methodology
Preparation: Dissolve 8-Chloroquinolin-3-ol in 100% DMSO to 10 mM. Prepare 10-point

serial dilutions in assay buffer (max DMSO < 1%).

Pre-incubation: Add 10 µL of diluted compound and 20 µL of hDAAO enzyme solution to a

black 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium

binding.

Reaction Initiation: Add 20 µL of Substrate Mix (D-Serine, Amplex Red, HRP).

Measurement: Immediately monitor fluorescence (Ex/Em: 530/590 nm) in kinetic mode for

20 minutes.

Validation Check: Ensure the "No Inhibitor" control shows linear signal increase (R² > 0.98)

and "No Enzyme" blank remains stable.

Data Analysis & Interpretation
To ensure scientific integrity, data must be normalized and fitted to a 4-parameter logistic

model.

Calculation of Ki
Since the assay uses a competitive mechanism, the IC50 is dependent on substrate

concentration. Convert IC50 to the inhibition constant (

) using the Cheng-Prusoff equation:

[S]: Concentration of D-Serine used (50 mM).

Km: Michaelis constant of hDAAO for D-Serine (typically ~2-5 mM).
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Superior Performance: Ki < 50 nM. (Comparable to 3-hydroxyquinolin-2(1H)-one).[1][2][5]

Moderate Performance: Ki = 50 - 500 nM. (Comparable to CBIO).[1][2][4][5]

Weak Performance: Ki > 1 µM. (Likely insufficient for therapeutic use without optimization).

Troubleshooting Specific to 8-Chloroquinolin-3-ol
Solubility: The 8-chloro substitution increases lipophilicity (LogP). If precipitation occurs in

the assay buffer, add 0.01% Triton X-100 or increase DMSO slightly (up to 2%, with

controls).

Fluorescence Interference: Quinolines can be fluorescent. Run a "Compound Only" control

(no enzyme/substrate) to check for intrinsic fluorescence at 590 nm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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